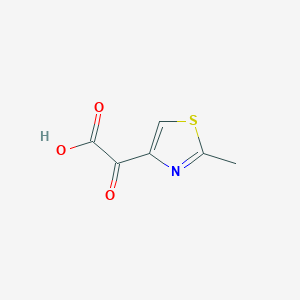

2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3-7-4(2-11-3)5(8)6(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIHQZPKHPXGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497119-60-4 | |

| Record name | 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (CAS 1497119-60-4): Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid, CAS 1497119-60-4. As a member of the heterocyclic α-ketoacid family, this compound represents a valuable, albeit specialized, building block in synthetic organic chemistry. Its structural motifs—a reactive α-ketoacid function appended to a 2-methylthiazole core—suggest significant potential for applications in medicinal chemistry and materials science. This guide consolidates available data on its chemical identity, computed physicochemical properties, and critical safety protocols. Furthermore, it proposes a logical synthetic pathway and discusses the compound's inherent reactivity, providing researchers and drug development professionals with a foundational understanding for its use.

Compound Identification and Structure

This compound is characterized by a five-membered thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a glyoxylic acid (or oxoacetic acid) moiety. This α-ketoacid functionality is a key determinant of its chemical reactivity and synthetic utility. The thiazole ring itself is a common scaffold in numerous pharmaceuticals, valued for its metabolic stability and diverse interaction capabilities.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1497119-60-4 | [1] |

| Molecular Formula | C6H5NO3S | [1] |

| Canonical SMILES | CC1=NC(=CS1)C(=O)C(=O)O | PubChem |

| InChI | InChI=1S/C6H5NO3S/c1-3-7-4(2-11-3)5(8)6(9)10/h2H,1H3,(H,9,10) | [1] |

| InChIKey | YWMSXADJDDQKRM-UHFFFAOYSA-N | PubChem |

Physicochemical and Computed Properties

While extensive experimental data for this specific compound is not widely published, computational models provide reliable estimates of its key physicochemical properties. These properties are crucial for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for developing analytical methods.

Table 2: Computed Physicochemical Properties

| Property | Value | Details |

|---|---|---|

| Molecular Weight | 171.18 g/mol | Computed by PubChem 2.2[1] |

| Monoisotopic Mass | 170.99901420 Da | Computed by PubChem 2.2[1] |

| XLogP3 | 1.1 | A computed measure of hydrophobicity.[1] |

| Polar Surface Area | 95.5 Ų | Computed by PubChem 2.2[1] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |

| Hydrogen Bond Acceptors | 4 | From the nitrogen and oxygen atoms. |

| Appearance | Likely a solid at room temperature | Based on analogous structures like its formamido-ester derivative.[2] |

The presence of both a polar carboxylic acid group and a moderately nonpolar thiazole ring suggests amphiphilic character. It is expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF, and in aqueous solutions under basic conditions via deprotonation of the carboxylic acid.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The key transformation is the introduction of the oxoacetic acid side chain at the C4 position of the thiazole ring. This can be achieved via a Grignard reaction followed by oxidation. The causality for this choice rests on the reliability of Grignard reagents for C-C bond formation and the subsequent, well-documented oxidation of the resulting alcohol to an α-ketoacid.

Experimental Protocol: Proposed Synthesis

-

Step 1: Bromination of 2-Methylthiazole. 2-Methylthiazole is selectively brominated at the 5-position under standard conditions (e.g., N-Bromosuccinimide in acetonitrile). The resulting 5-bromo-2-methylthiazole is then subjected to a halogen dance reaction or metal-halogen exchange to generate the 4-lithiated species.

-

Step 2: Grignard Formation & Quenching. The 4-lithiated 2-methylthiazole is treated with a suitable electrophile, such as diethyl oxalate. This introduces the α-ketoester functionality at the C4 position. The choice of diethyl oxalate is strategic, as it directly installs the required two-carbon keto-ester unit.

-

Step 3: Hydrolysis. The resulting ethyl 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetate is hydrolyzed under basic conditions (e.g., aqueous NaOH or LiOH) followed by acidic workup to yield the final product, this compound. This final step is a standard saponification that must be performed under mild conditions to avoid potential degradation of the α-ketoacid moiety.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of this molecule is dominated by the α-ketoacid group.

-

Carboxylic Acid: It can undergo standard reactions such as esterification, amide bond formation (coupling), and reduction. These reactions are fundamental for incorporating the molecule into larger, more complex structures.

-

α-Ketone: The ketone is electrophilic and susceptible to nucleophilic attack. It can be used to form derivatives like oximes or hydrazones, which are common isosteres in medicinal chemistry. For instance, similar structures are used to synthesize cephalosporin antibiotics where an oxime ether is a critical pharmacophore.[3][4]

-

Decarboxylation: Like many α-ketoacids, it may be susceptible to decarboxylation under harsh thermal or acidic/basic conditions, which is a critical consideration during reaction setup and workup.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical building block. While specific applications of this exact molecule are not widely documented, its structural class is of high interest to the pharmaceutical industry.

-

Medicinal Chemistry: The 2-aminothiazole-4-yl-glyoxylic acid scaffold is a cornerstone in the side chains of third and fourth-generation cephalosporin antibiotics.[3][4] The title compound, with its 2-methyl group, serves as a close analog that allows for exploration of structure-activity relationships (SAR) where the amino group is replaced by a methyl group to modulate properties like lipophilicity, metabolic stability, and target binding.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a clear display of key functional groups, it is an ideal candidate for fragment screening libraries aimed at identifying novel binding motifs for protein targets.

-

Organic Synthesis: It serves as an intermediate for more complex heterocyclic systems. The dual functionality allows for orthogonal chemical modifications, making it a valuable precursor in multi-step synthetic campaigns.

Safety, Handling, and Storage

Comprehensive toxicological properties have not been fully investigated. However, data from suppliers and classification databases provide a clear set of handling guidelines based on the GHS (Globally Harmonized System).

GHS Hazard Classification

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P501 | |

Handling and Personal Protective Equipment (PPE)

Given the GHS classifications, a rigorous, self-validating protocol is mandatory for safe handling.

-

Engineering Controls: All handling of the solid material or its solutions must be conducted in a certified chemical fume hood. This is a primary control to mitigate the risk of respiratory irritation (H335) from dust or aerosol inhalation.[5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166. This is crucial to prevent serious eye irritation (H319).[5][6]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[6] Avoid all skin contact, as the substance is a known skin irritant (H315)[1]. Contaminated clothing must be removed immediately and washed before reuse.[7]

-

Respiratory Protection: If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator should be used.

-

-

Safe Handling Practices: Do not eat, drink, or smoke in the laboratory where this chemical is handled. Wash hands thoroughly after handling. Avoid creating dust.[6] An emergency eyewash station and safety shower must be readily accessible.

Storage

Proper storage is essential to maintain the integrity of the compound. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]

Conclusion

This compound (CAS 1497119-60-4) is a specialized chemical intermediate with significant potential as a building block in drug discovery and synthetic chemistry. While its full experimental profile remains to be characterized, its computed properties and the known reactivity of its functional groups provide a solid basis for its application. Its structural similarity to key components of established pharmaceuticals underscores its potential value. Strict adherence to the outlined safety and handling protocols is mandatory for its use in a research setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cytiva. SAFETY DATA SHEET. [Link]

- Google Patents. US5484928A - 2-(2-aminothiazol-4-yl)

-

Dana Bioscience. 2-(2-Methylthiazol-4-yl)-2-oxoacetic acid 250mg. [Link]

- Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)

Sources

- 1. This compound | C6H5NO3S | CID 58373762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate | 64987-03-7 [sigmaaldrich.com]

- 3. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]

- 4. US5484928A - 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives - Google Patents [patents.google.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

The Strategic Role of Thiazole-4-Glyoxylic Acid Derivatives in Advanced Antimicrobial Drug Design

Executive Summary

In the continuous arms race against multidrug-resistant (MDR) bacterial pathogens, the structural optimization of β-lactam antibiotics remains a cornerstone of medicinal chemistry. Among the most critical pharmacophores developed in the late 20th century is the thiazole-4-glyoxylic acid derivative, specifically the 2-(2-aminothiazol-4-yl)-2-(oxyimino)acetic acid moiety. This structural motif serves as the defining C7/C3 side chain in third- and fourth-generation cephalosporins (e.g., ceftazidime, cefotaxime) and monobactams (e.g., aztreonam). This whitepaper provides an in-depth technical analysis of the mechanistic rationale, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols for integrating this crucial intermediate into modern antimicrobial APIs.

The Aminothiazole-Glyoxylate Pharmacophore

The synthesis of advanced antibiotics like aztreonam and ceftazidime relies heavily on high-purity chemical intermediates, most notably Ethyl 2-(formylamino)thiazole-4-glyoxylate (CAS 64987-03-7)[1]. This intermediate acts as the foundational building block for the complex side chains that dictate a drug's spectrum of activity[2].

The structural brilliance of the thiazole-4-glyoxylic acid derivative lies in its dual functionality:

-

The 2-Aminothiazole Ring: This highly polar, electron-rich heterocycle significantly enhances the molecule's ability to penetrate the outer membrane porins of Gram-negative bacteria[3]. Once in the periplasmic space, it dramatically increases the binding affinity to essential Penicillin-Binding Proteins (PBPs), particularly PBP3[3].

-

The Glyoxylate-Derived Oxime: By converting the glyoxylic acid ketone into an oxime (e.g., methoxyimino or carboxypropoxyimino), chemists introduce profound steric hindrance. When locked in the syn (Z) configuration, this bulky group acts as a physical shield, preventing the β-lactam ring from fitting into the active site of many serine β-lactamases[4].

Mechanistic Rationale: Target Affinity & Resistance Evasion

The causality behind selecting the thiazole-4-glyoxylate side chain is rooted in overcoming the primary resistance mechanism of Gram-negative pathogens: the production of hydrolytic β-lactamases[4].

When a β-lactam antibiotic enters the periplasmic space, it faces a kinetic competition between binding to its target (PBPs) and being hydrolyzed by β-lactamases (such as Class A ESBLs or Class C AmpC enzymes)[3]. The syn-oxime ether derived from thiazole-4-glyoxylic acid alters the conformational flexibility of the side chain. This rigidity prevents the nucleophilic serine residue of the β-lactamase from effectively attacking the β-lactam carbonyl. Conversely, the open architecture of PBPs allows the aminothiazole moiety to anchor deeply into the transpeptidase active site, leading to irreversible acylation and subsequent bacterial cell death[3].

Mechanism of action: Thiazole-glyoxylate derivatives enhancing PBP affinity and evading β-lactamases.

Quantitative Structure-Activity Relationship (QSAR)

The specific functionalization of the glyoxylate oxime dictates the antimicrobial spectrum. For instance, the simple methoxyimino group (found in cefotaxime) provides excellent activity against E. coli but is vulnerable to certain Pseudomonas enzymes. Substituting this with a bulkier carboxypropoxyimino group (found in ceftazidime and aztreonam) drastically improves anti-pseudomonal activity, albeit at the cost of Gram-positive efficacy[3],[4].

Table 1: Comparative MIC₉₀ Values (µg/mL) Based on Side-Chain Modifications

| Antibiotic API | Side Chain Derivative (Oxime Type) | E. coli | P. aeruginosa | S. aureus |

| Cefotaxime | Aminothiazole + Methoxyimino | ~0.05 | 16 - 32 | ~2.0 |

| Ceftazidime | Aminothiazole + Carboxypropoxyimino | ~0.12 | 2 - 8 | >16.0 |

| Aztreonam | Aminothiazole + Carboxypropoxyimino | ~0.10 | 2 - 4 | >32.0 |

Data synthesized from clinical surveillance and susceptibility testing standards[3],[4].

Synthetic Methodologies & Experimental Protocols

The synthesis of these advanced APIs demands rigorous control over stereochemistry and protecting group strategies. The protocol below outlines the self-validating synthesis of the active side chain from Ethyl 2-(formylamino)thiazole-4-glyoxylate and its subsequent coupling to a β-lactam core[1],[2].

Step-by-step synthetic workflow for integrating the thiazole-4-glyoxylate side chain into β-lactams.

Protocol: Synthesis and Coupling of the syn-Oxime Side Chain

Phase 1: Oxime Formation & Stereochemical Control Causality: The formyl group on the starting material is essential to protect the exocyclic amine, preventing unwanted N-alkylation during the oxime formation[1].

-

Reaction: Suspend 1.0 eq of Ethyl 2-(formylamino)thiazole-4-glyoxylate (purity ≥98.0%, melting point 232-234°C) in absolute ethanol[1],[2].

-

Addition: Add 1.1 eq of methoxyamine hydrochloride (or the corresponding carboxypropoxyamine derivative) and 1.1 eq of sodium acetate.

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Self-Validation (IPC 1): Monitor via TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the starting material spot (Rf ~0.6) completely disappears.

-

Stereo-Validation: Analyze the crude mixture via HPLC. The thermodynamic conditions of the reflux naturally favor the syn (Z) isomer. The system is validated if the syn:anti ratio is >95:5. The anti isomer lacks the necessary steric bulk for β-lactamase resistance and must be minimized[4].

Phase 2: Deprotection (Saponification) Causality: The ethyl ester must be hydrolyzed to a free carboxylic acid to allow for downstream amide bond formation with the β-lactam core[2].

-

Hydrolysis: Cool the mixture to 0°C. Dropwise, add 2.5 eq of 2N NaOH (aq). Stir for 2 hours at room temperature. This removes both the ethyl ester and the formyl protecting group.

-

Precipitation: Acidify the aqueous layer with 2N HCl to pH 2.5.

-

Self-Validation (IPC 2): Monitor the pH continuously. Precipitation of the free (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid occurs sharply at pH 2.5. Filter and dry under vacuum.

Phase 3: Activation and Coupling Causality: Direct coupling of the free acid to 7-aminocephalosporanic acid (7-ACA) is inefficient. The acid must be converted to a highly reactive mixed anhydride or active thioester (e.g., using 2-mercaptobenzothiazole) to ensure rapid acylation of the β-lactam amine without degrading the fragile β-lactam ring.

-

Activation: Dissolve the free acid in dry dichloromethane (DCM) at -20°C. Add 1.2 eq of triethylamine, followed by 1.1 eq of methanesulfonyl chloride to form the mixed anhydride.

-

Coupling: Add a pre-cooled solution of 7-ACA (or the specific monobactam nucleus for aztreonam) dissolved in DCM/triethylamine.

-

Self-Validation (IPC 3): Monitor via HPLC at 254 nm. The reaction is validated when the peak corresponding to the activated intermediate is fully consumed, yielding the crude API.

-

Purification: Subject the crude product to preparative reverse-phase HPLC to isolate the final API (e.g., >99% purity).

Conclusion

Thiazole-4-glyoxylic acid derivatives remain one of the most successful examples of rational drug design in medicinal chemistry. By strategically combining the membrane-penetrating properties of the aminothiazole ring with the steric shielding of the syn-oxime, chemists have successfully engineered APIs capable of withstanding severe enzymatic degradation[3],[4]. As multidrug-resistant pathogens continue to evolve, the foundational chemistry of intermediates like Ethyl 2-(formylamino)thiazole-4-glyoxylate will remain vital for the synthesis of next-generation β-lactamase inhibitor combinations and novel monobactams[1].

References

-

[1] Understanding Aztreonam Synthesis: The Role of Key Chemical Intermediates. nbinno.com. Available at:[Link]

-

[2] High Purity Ethyl 2-(formylamino)thiazole-4-glyoxylate Supplier | Pharmaceutical Intermediate. nbinno.com. Available at: [Link]

-

[3] FDA Center for Drug Evaluation and Research: Application Number 206494Orig1s000 (Microbiology Review). accessdata.fda.gov. Available at: [Link]

-

[4] Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions. nih.gov (PMC). Available at:[Link]

Sources

A Comparative Analysis of Bioactive Scaffolds: 2-Methyl-1,3-thiazole-4-carboxylic Acid vs. 2-Oxoacetic Acid Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is a pivotal determinant of success. These molecular frameworks not only dictate the three-dimensional orientation of pharmacophoric features but also govern fundamental physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of two prominent, yet functionally distinct, classes of compounds: the heterocyclic 2-Methyl-1,3-thiazole-4-carboxylic acid and its derivatives, and the versatile 2-oxoacetic acid analogs (α-keto acids).

We will dissect the unique chemical attributes, synthetic accessibility, and diverse biological roles of each class. The thiazole framework, a cornerstone of many marketed drugs, is explored for its role as a stable, aromatic bioisostere capable of participating in a multitude of non-covalent interactions.[1][2] In contrast, the 2-oxoacetic acid motif, particularly in its α-ketoamide and α-ketoheterocycle forms, is examined as a potent electrophilic warhead for forging reversible covalent interactions with enzyme targets.[3][4][5] This guide moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental design, structure-activity relationship (SAR) trends, and the strategic application of these scaffolds in medicinal chemistry programs. Detailed protocols and data visualizations are provided to equip researchers with the practical knowledge required to effectively leverage these powerful chemical tools.

Section 1: The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This arrangement confers a unique set of electronic and steric properties, making it a "privileged scaffold" in drug design. It is found in a wide array of pharmaceuticals, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1] Our focus, 2-Methyl-1,3-thiazole-4-carboxylic acid, serves as a versatile building block for creating libraries of derivatives with diverse biological functions.

Physicochemical Properties and Synthesis

The stability of the thiazole ring under physiological conditions is a key advantage, rendering it resistant to metabolic degradation. The carboxylic acid group at the 4-position provides a crucial handle for synthetic modification and can act as a key hydrogen bond donor/acceptor or a point of attachment for prodrug strategies.

| Property | Value | Source |

| Molecular Formula | C5H5NO2S | PubChem[6] |

| Molecular Weight | 143.16 g/mol | Sigma-Aldrich |

| Melting Point | 145-150 °C | Sigma-Aldrich |

| Functional Groups | Carboxylic acid, Thiazole | Matrix Fine Chemicals[7] |

Synthesis Rationale: The synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid is typically achieved through the hydrolysis of its corresponding ester, such as ethyl 2-methylthiazole-4-carboxylate.[8] This approach is favored due to the high reactivity of the ester towards saponification under basic conditions, providing a clean and high-yielding route to the desired carboxylic acid. The Hantzsch thiazole synthesis is a classical and widely used method for forming the core thiazole ring itself from α-haloketones and thioamides.[1][9]

Biological Applications and Structure-Activity Relationships (SAR)

Thiazole derivatives have been investigated for a vast range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][10][11][12][13] The biological activity is profoundly influenced by the nature of the substituents attached to the core ring.

-

Antimicrobial/Antifungal Activity: Many thiazole-containing compounds exhibit potent activity against various pathogens. SAR studies have shown that the introduction of bulky aromatic or heterocyclic rings, often via an amide linkage at the 4-carboxylic acid position, can enhance antimicrobial efficacy.[11]

-

Anticancer Activity: Certain derivatives have shown promising results against various cancer cell lines.[1] For instance, linking the thiazole scaffold to other pharmacophores like pyrazole or naphthalene has yielded compounds with significant inhibitory activity against cell lines such as HeLa and HepG2.[1]

-

Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of enzymes like cholinesterases.[10][14] In this context, the thiazole ring often serves to correctly position other functional groups within the enzyme's active site to maximize binding interactions.

Section 2: 2-Oxoacetic Acid Analogs: Masters of Electrophilic Targeting

2-Oxoacetic acid (glyoxylic acid) is the simplest α-keto acid, characterized by a ketone group adjacent to a carboxylic acid.[15] While the parent molecule is a versatile chemical reagent, its analogs, particularly α-ketoheterocycles and α-ketoamides, have emerged as a highly potent class of enzyme inhibitors in drug discovery.[3][4][5]

The α-Keto Carbonyl as a "Warhead"

The defining feature of this class is the electrophilic keto carbonyl group. Its reactivity is finely tuned by the adjacent chemical environment. This electrophilicity allows it to act as a "warhead," forming a reversible covalent bond with nucleophilic residues (typically serine or cysteine) in an enzyme's active site. This mechanism often leads to highly potent and selective inhibitors.

Causality: The decision to employ an α-keto acid analog as an inhibitor scaffold is a strategic one, driven by the desire to achieve high potency through covalent interaction. Unlike non-covalent inhibitors that rely solely on weaker intermolecular forces, a reversible covalent bond can significantly increase the residence time of the inhibitor on its target, leading to a more durable pharmacological effect. The "reversibility" is crucial for minimizing off-target toxicity associated with irreversible inhibitors.

Biological Targets and SAR Insights

α-Keto acid analogs have been successfully developed as potent inhibitors for several enzyme classes, most notably serine and cysteine hydrolases.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: α-Keto oxazoles are potent inhibitors of FAAH, a key enzyme in the endocannabinoid system.[16] SAR studies have revealed that a long acyl side chain (optimally six carbons) terminating in a phenyl group is critical for high potency.[16] Modifications to this chain, such as introducing heteroatoms or conformational constraints, have been systematically explored to optimize inhibitory activity, with some analogs reaching picomolar potency.[16]

-

Diacylglycerol Lipase α (DAGLα) Inhibition: α-Ketoheterocycles have also been identified as potent and selective inhibitors of DAGLα, another crucial enzyme in endocannabinoid signaling.[3] Comprehensive SAR studies demonstrated that the enzyme's active site is highly sensitive to the type of heterocycle, with oxazolopyridines being particularly effective. Potency was further enhanced by electron-withdrawing substituents on the heterocycle, which increases the electrophilicity of the keto warhead.[3]

-

Phospholipase A and Acyltransferase (PLAAT) Family: α-Ketoamides have been reported as the first pan-active inhibitors of the PLAAT family of cysteine hydrolases, which are involved in producing bioactive lipid precursors.[4][5]

| Target Enzyme | Representative Scaffold | Key SAR Finding | Reference |

| FAAH | α-Keto oxazole | Optimal C2 acyl side chain length of 6 carbons with a terminal phenyl group. | J Med Chem. 2008[16] |

| DAGLα | α-Keto oxazolopyridine | Electron-withdrawing meta-substituents on the oxazole ring increase potency. | J Med Chem. 2015[3] |

| PLAATs | α-Ketoamide | The α-position of the ketone relative to the amide is essential for activity. | J Med Chem. 2020[5] |

Section 3: A Comparative Framework: Scaffolds for Stability vs. Scaffolds for Reactivity

The choice between a thiazole-based scaffold and an α-keto acid analog hinges on the overarching drug design strategy, particularly the desired mechanism of action.

| Feature | 2-Methyl-1,3-thiazole-4-carboxylic Acid Derivatives | 2-Oxoacetic Acid Analogs (α-Ketoamides/heterocycles) |

| Primary Role | Stable, aromatic scaffold; bioisostere. | Electrophilic warhead for covalent targeting. |

| Mechanism of Action | Primarily non-covalent interactions (H-bonding, π-stacking). | Reversible covalent bond formation with Ser/Cys residues. |

| Key Functional Group | Aromatic thiazole ring and carboxylic acid handle. | Electrophilic α-keto carbonyl group. |

| Typical Targets | Diverse (GPCRs, kinases, structural proteins, enzymes). | Primarily nucleophilic hydrolases (proteases, lipases). |

| Design Philosophy | Shape and electronics complementarity to the target's binding pocket. | Mechanism-based design targeting a reactive active site residue. |

This fundamental difference is best illustrated by a workflow diagram.

Caption: Comparative drug discovery workflows.

The diagram above illustrates the divergent paths. The thiazole strategy focuses on decorating a stable core to optimize shape and electronic complementarity. The α-keto acid strategy is a mechanism-based approach focused on tuning the reactivity of an electrophilic warhead for a specific active site nucleophile.

The following diagram visualizes the proposed mechanism of an α-ketoheterocycle inhibitor with a serine hydrolase.

Caption: Reversible covalent inhibition mechanism.

Section 4: Key Experimental Protocols

To ensure the integrity and reproducibility of findings, the following self-validating protocols are provided.

Protocol: Synthesis of a 2-Methyl-1,3-thiazole-4-carboxamide Derivative

This protocol describes the coupling of the core acid with a primary amine, a common step in creating a chemical library.

-

Reagent Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve 2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol).

-

Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir at room temperature for 20 minutes. Causality: EDC and HOBt activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine and preventing side reactions.

-

Amine Addition: Add the desired primary amine (e.g., benzylamine, 1.1 eq) and a tertiary base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the flask.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography. Validate the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. A purity of >95% is required for biological testing.

Protocol: In Vitro Serine Hydrolase Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value for a potential inhibitor, such as an α-keto acid analog.

-

Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA).

-

Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Reaction Plate Setup: In a 96-well black, flat-bottom plate, add 2 µL of each inhibitor dilution. For controls, add 2 µL of DMSO (negative control, 0% inhibition) and 2 µL of a known potent inhibitor (positive control).

-

Enzyme Addition: Add 48 µL of recombinant human serine hydrolase (e.g., FAAH) diluted in assay buffer to each well to achieve a final concentration that gives a linear reaction rate.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes. Causality: This pre-incubation period allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is especially important for time-dependent or covalent inhibitors.

-

Substrate Addition & Kinetic Read: Add 50 µL of a fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon cleavage) diluted in assay buffer to all wells to initiate the reaction. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Data Acquisition: Measure the fluorescence intensity every 60 seconds for 30 minutes.

-

Data Analysis & Validation:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The assay is considered valid if the Z'-factor (calculated from positive and negative controls) is > 0.5.

-

Section 5: Conclusion and Future Outlook

Both 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives and 2-oxoacetic acid analogs represent powerful and proven scaffolds in drug discovery. They are not competitors but rather complementary tools in the medicinal chemist's arsenal. The thiazole core offers a robust, stable platform for building non-covalent inhibitors where precise 3D positioning of substituents is key. Conversely, the α-keto acid motif provides a reactive, yet tunable, warhead for a mechanism-based approach to potently and selectively inhibit challenging enzyme targets through reversible covalent interactions.

The future of drug design will increasingly rely on a sophisticated understanding of which scaffold is best suited for a given biological target and desired pharmacological profile. As our knowledge of target biology deepens, the rational selection and application of these and other privileged structures will continue to be a cornerstone of developing the next generation of therapeutics.

References

- Benchchem. (n.d.). Biological activity of benzyl 2-oxoacetate and its analogs.

-

van der Wel, T., et al. (2015). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2020). Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Craciun, L., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. Retrieved from [Link]

-

Ahn, K., et al. (2008). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

FULIR. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

PMC. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

-

ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Chinese Chemical Letters. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID). Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of 2-Oxoacids. Retrieved from [Link]

-

Infection and Immunity. (1987). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

Chemsrc. (2025). 2-Oxoacetic acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Retrieved from [Link]

-

PubMed. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Physical Properties of 2-Oxoaldehydes and 2-Oxoacids. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN110256379A - A kind of green method synthesizing 2- furyl glyoxalic acid.

- CoLab. (2022). Synthesis and Physical Properties of 2-Oxoaldehydes and 2-Oxoacids.

-

ChemBK. (2024). 2-Oxoacetic Acid Monohydrate. Retrieved from [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Research Square. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

-

BioAscent. (n.d.). Publications & Case Studies. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2-BENZO[4][17]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

PMC. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

-

CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]

-

MDPI. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Application of sugar-containing biomass: one-step synthesis of 2-furylglyoxylic acid and its derivatives from a vitamin C precursor. Retrieved from [Link]

-

JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 35272-15-2 [matrix-fine-chemicals.com]

- 8. 2-Methyl-1,3-thiazole-4-carboxylic acid | 35272-15-2 [chemicalbook.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 13. researchgate.net [researchgate.net]

- 14. fulir.irb.hr [fulir.irb.hr]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Technical Guide: Molecular Characterization and Synthetic Utility of C6H5NO3S Thiazole Derivatives

Part 1: Executive Summary & Structural Analysis

The molecular formula C6H5NO3S represents a specific class of functionalized thiazole derivatives utilized primarily as high-value intermediates in pharmaceutical and agrochemical synthesis. With a molecular weight of 171.17 g/mol , these compounds are characterized by the presence of a thiazole heterocycle substituted with oxygen-rich functional groups (carboxylic acids, esters, ketones, or aldehydes).

Unlike simple thiazoles, the C6H5NO3S derivatives are "bifunctional scaffolds." They possess both an electrophilic center (carbonyl/aldehyde) and an acidic or esterified moiety, making them critical for Fragment-Based Drug Discovery (FBDD) .

Core Physicochemical Data

The following table consolidates the fundamental properties of the primary C6H5NO3S thiazole isomers.

| Property | Value / Description |

| Molecular Formula | C6H5NO3S |

| Molecular Weight | 171.17 g/mol |

| Exact Mass | 171.00 g/mol |

| Elemental Analysis | C: 42.10%, H: 2.94%, N: 8.18%, O: 28.04%, S: 18.73% |

| Core Heterocycle | 1,3-Thiazole |

| Dominant Isomer 1 | 2-Acetylthiazole-5-carboxylic acid (CAS: 1095824-76-2) |

| Dominant Isomer 2 | Methyl 2-formylthiazole-5-carboxylate (CAS: 1408075-35-3) |

Structural Isomerism and Logic

The formula C6H5NO3S allows for distinct positional isomers based on the substitution pattern of the thiazole ring (positions 2, 4, and 5). The two most chemically significant configurations are:

-

2-Acetylthiazole-5-carboxylic acid:

-

Structure: A thiazole ring with an acetyl group (-C(=O)CH3) at position 2 and a carboxylic acid (-COOH) at position 5.

-

Significance: Highly stable; used as a precursor for synthesizing thiazole-based amides.

-

-

Methyl 2-formylthiazole-5-carboxylate:

-

Structure: A thiazole ring with a formyl group (-CHO) at position 2 and a methyl ester (-COOCH3) at position 5.

-

Significance: The aldehyde is a reactive handle for reductive amination, while the ester allows for orthogonal protection strategies.

-

Part 2: Synthetic Pathways and Experimental Protocols

Retrosynthetic Analysis

To synthesize C6H5NO3S derivatives, one must employ convergent synthesis, typically building the thiazole ring via the Hantzsch Thiazole Synthesis . This method condenses an

Visualization: Retrosynthetic Logic (DOT)

Caption: Retrosynthetic pathway for C6H5NO3S via Hantzsch cyclization followed by hydrolysis.

Protocol: Synthesis of 2-Acetylthiazole-5-carboxylic acid (Hypothetical Workflow)

Context: This protocol is derived from standard thiazole synthesis methodologies adapted for the specific functional groups of C6H5NO3S [1, 2].

Reagents:

-

Ethyl 2-chloro-3-oxopropanoate (Substrate A)

-

Thioacetamide or Pyruvamidethioate (Substrate B)

-

Ethanol (Solvent)[1]

-

Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

-

Cyclization (Hantzsch Reaction):

-

Dissolve 1.0 eq of Substrate B in absolute ethanol (0.5 M concentration).

-

Add 1.1 eq of Substrate A dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Mechanism:[2] The sulfur nucleophile attacks the

-carbon of the halo-ester, followed by intramolecular condensation to form the thiazole ring. -

Result: Ethyl 2-acetylthiazole-5-carboxylate (Intermediate).

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the intermediate ester in THF:Water (1:1).

-

Add 2.0 eq of LiOH at 0°C. Stir for 2 hours.

-

Critical Control Point: Do not heat excessively to avoid decarboxylation or degradation of the acetyl group.

-

-

Workup & Purification:

-

Acidify the solution to pH 3.0 using 1N HCl. The carboxylic acid product (C6H5NO3S) should precipitate.

-

Filter the solid and wash with cold water.

-

Recrystallize from Ethanol/Water.

-

Part 3: Application in Drug Discovery

Pharmacophore Features

Thiazole rings are bioisosteres of pyridine and benzene, offering improved water solubility and distinct hydrogen-bonding profiles. The C6H5NO3S derivatives are particularly valuable because:

-

Lipophilicity Modulation: The sulfur atom increases lipophilicity (LogP) compared to oxazoles, aiding membrane permeability.

-

Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism by CYP450 enzymes compared to furan or thiophene rings.

Workflow: Fragment-Based Screening

The following diagram illustrates how C6H5NO3S derivatives are utilized in a fragment-growing campaign for kinase inhibitors.

Caption: Fragment-based drug discovery workflow utilizing C6H5NO3S as a core scaffold.

References

-

PubChem. (2025).[3] Thiazole | C3H3NS | CID 9256 - Structure and Derivatives. National Library of Medicine. Retrieved from [Link][4]

-

Taylor & Francis. (2019). Thiazole – Knowledge and References. Chemical and Biochemical Engineering.[5] Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, and Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazoles | Fisher Scientific [fishersci.fi]

- 3. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Literature review on 2-oxoacetic acid thiazole building blocks

Advanced Synthesis, Reactivity, and Applications in Third-Generation Cephalosporins

Executive Summary

The 2-(2-aminothiazol-4-yl)-2-oxoacetic acid scaffold (and its corresponding ethyl ester, commonly referred to as ATAA-esters ) represents a critical junction in medicinal chemistry. It serves as the immediate precursor to the aminothiazole alkoxyimino pharmacophore found in nearly all third- and fourth-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone, Cefepime).

This guide provides a rigorous technical analysis of this building block, moving beyond basic definitions to cover the Riley Oxidation synthesis protocols , thermodynamic control of oxime geometry , and the molecular mechanisms that make this moiety a potent penicillin-binding protein (PBP) inhibitor.

Structural Significance & Pharmacophore Analysis

The utility of the 2-oxoacetic acid thiazole motif lies in its dual functionality: the aminothiazole ring and the

The Aminothiazole "Warhead"

-

PBP Affinity: The 2-aminothiazole ring mimics the spatial electron density of the D-alanine residue in bacterial peptidoglycan. This allows the antibiotic to dock tightly into the active site of Penicillin-Binding Proteins (PBPs), specifically PBP-3, inhibiting cell wall cross-linking.[1]

-

Membrane Permeability: The polar amino group enhances penetration through the porin channels of Gram-negative outer membranes, significantly broadening the spectrum of activity compared to earlier cephalosporins.

The -Keto Functionality (The Pivot Point)

The C-2 carbonyl group is the "pivot" that allows for the installation of the alkoxyimino group (oxime).

-

Stereochemical Control: The ketone allows for condensation with alkoxyamines. The resulting syn-isomer (Z-isomer) is strictly required for resistance against

-lactamases. The bulky oxime blocks the approach of the hydrolytic enzyme to the -

Synthetic Versatility: Unlike pre-formed oximes, the 2-oxo building block allows chemists to vary the side chain (methoxy, ethoxy, carboxy-propoxy) late in the synthesis, enabling rapid library generation.

Synthetic Routes: Generating the Core

While industrial routes often cyclize precursors directly to the oxime, the isolation of the 2-oxo building block provides superior control for diverse analog synthesis.

Primary Route: Selenium Dioxide (Riley) Oxidation

The most robust laboratory-scale method involves the oxidation of 4-acetyl-2-aminothiazole . Direct oxidation of the acetyl methyl group to a glyoxylic moiety is achieved using Selenium Dioxide (

Reaction Mechanism

-

Enolization: The acetyl group enolizes in the presence of acid.

-

Electrophilic Attack:

attacks the enol double bond. -

Pummerer-like Rearrangement: A selenium ester intermediate rearranges and hydrolyzes to release elemental selenium and the

-keto aldehyde/acid.

Visualization: Synthesis Workflow

The following diagram outlines the conversion of Acetyl Thiazole to the Glyoxylate Ester and subsequent Oximation.

Figure 1: Synthetic pathway from commodity chemicals to the active pharmacophore via the Riley Oxidation.

Experimental Protocol: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Safety Note: Selenium Dioxide is highly toxic and teratogenic. Work must be performed in a functioning fume hood.[2][3]

Materials

-

Substrate: 4-Acetyl-2-aminothiazole (protected as formamido- or acetamido- derivative to prevent amine oxidation).

-

Oxidant: Selenium Dioxide (

), sublimed grade.[3] -

Solvent: 1,4-Dioxane (dry) or Pyridine.

-

Workup: Celite 545, Ethyl Acetate.

Step-by-Step Methodology

-

Preparation: In a 500mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of N-(4-acetylthiazol-2-yl)acetamide in 200 mL of 1,4-dioxane.

-

Addition: Add 0.12 mol (1.2 eq) of

in a single portion. -

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Observation: The solution will darken, and black precipitate (elemental Selenium) will begin to form.

-

Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (

) converts to the glyoxal/glyoxylic product (

-

-

Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the black Selenium metal. Wash the pad with hot dioxane.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often the glyoxal hydrate.

-

Esterification (In-situ): To stabilize the product, dissolve the residue in Ethanol (100 mL) containing catalytic

(0.5 mL). Reflux for 2 hours. -

Purification: Concentrate the ethanol. Dissolve residue in EtOAc, wash with saturated

, then brine. Dry over

Yield: Typical yields range from 65% to 75% .

Reactivity Profile: Thermodynamic Control of Oximation

The most critical reaction of this building block is the conversion to the oxime . The biological activity depends entirely on the geometry of the C=N bond.

Syn (Z) vs. Anti (E) Isomerism

-

Syn-Isomer (Z): The alkoxy group and the thiazole ring are on the same side. This configuration provides steric shielding of the

-lactam ring against -

Anti-Isomer (E): Thermodynamically more stable in some solvents but biologically inactive.

Optimization of Syn-Isomer Formation

To maximize the syn-isomer yield from the 2-oxo precursor:

| Variable | Recommendation | Causality |

| Solvent | Methanol or Ethanol (Polar Protic) | Stabilizes the polar transition state of the syn product via H-bonding. |

| pH Control | pH 4.0 – 5.0 | Acid catalysis is required for dehydration, but too low pH protonates the thiazole amine, deactivating the ring. |

| Temperature | Room Temperature (20-25°C) | Higher temperatures favor the thermodynamic anti-isomer. |

| Lewis Acids | Chelation between the thiazole nitrogen and the carbonyl oxygen can pre-organize the substrate into a conformation favoring syn attack. |

Case Study: Cefotaxime Side Chain Synthesis

Objective: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.

The industrial application of this building block is best exemplified by Cefotaxime.

-

Condensation: The Ethyl 2-(2-aminothiazol-4-yl)glyoxylate (synthesized above) is reacted with Methoxyamine Hydrochloride (

). -

Conditions: Aqueous Ethanol, Sodium Acetate buffer (pH 5), 25°C, 3 hours.

-

Result: The reaction yields >90% of the syn-ester.

-

Hydrolysis: The ester is hydrolyzed using

at 0°C. Note: Low temperature is mandatory to prevent isomerization to the anti-form during hydrolysis. -

Coupling: The resulting acid is activated (e.g., as a thioester or using DCC) and coupled to 7-ACA (7-aminocephalosporanic acid) to form Cefotaxime.

Mechanism of Action Diagram

The following diagram illustrates how the final oxime-bearing pharmacophore interacts with the bacterial target.

Figure 2: Mechanistic role of the thiazole-oxime side chain in efficacy and resistance evasion.

References

-

Google Patents. (2017). CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate.[4] Retrieved from

-

AdiChemistry. (n.d.). Selenium Dioxide (Riley Oxidation) Mechanism and Applications.[3][5][6] Retrieved from [Link]

-

ResearchGate. (2019). Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime.[7][8] Retrieved from [Link]

-

PubMed. (1984). Configuration of the methoxyimino group and penetration ability of cefotaxime.[9] Retrieved from [Link]

Sources

- 1. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]

- 2. adichemistry.com [adichemistry.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate - Google Patents [patents.google.com]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic Acid in Advanced Cephalosporin Synthesis

Mechanistic Rationale: Shifting the -Lactam Pharmacophore

The continuous evolution of extended-spectrum

However, substituting the C2-amino group with a methyl group utilizing 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (CAS: 35272-15-2) fundamentally alters the physicochemical profile of the resulting

Synthetic Strategy: Overcoming Steric and Epimerization Challenges

Direct amide coupling of glyoxylic acid derivatives to the 7-amino group of 7-aminocephalosporanic acid (7-ACA) is notoriously difficult. The

To ensure high enantiomeric fidelity and yield, this protocol utilizes an Active Thioester Pre-activation Strategy . By reacting this compound with dibenzothiazyl disulfide in the presence of a phosphite catalyst, a highly stable yet reactive benzothiazole thioester is formed. This intermediate efficiently acylates 7-ACA without degrading the sensitive

Quantitative Comparison of Activation Strategies

The table below summarizes the empirical data driving the selection of the thioester activation method over traditional coupling agents for this specific intermediate.

| Activation Strategy | Primary Reagents | Mean Yield (%) | Purity (HPLC, %) | Mechanistic Advantage / Disadvantage |

| Active Thioester | Dibenzothiazyl disulfide, P(OEt)₃ | 88 – 92 | > 98.5 | High intermediate stability; prevents epimerization; easy byproduct removal. |

| Uronium Salt | TBTU, DIPEA | 75 – 80 | 94.0 | Rapid activation; highly prone to epimerization at the |

| Imidazolide | CDI | 60 – 65 | 90.5 | Mild conditions; poor coupling efficiency for sterically hindered glyoxylic acids. |

Self-Validating Experimental Protocol: C-7 Acylation Workflow

This protocol is designed as a self-validating system. In-process controls (IPCs), such as strict pH boundaries and HPLC monitoring steps, are embedded to ensure causality between the operator's actions and the chemical outcome.

Phase 1: Preparation of the Active Thioester

Causality Insight: Triethyl phosphite is selected over triphenylphosphine because its oxidized byproduct (triethyl phosphate) is highly water-soluble, preventing the lipophilic contamination commonly seen with triphenylphosphine oxide .

-

Suspension: In a dry 500 mL round-bottom flask under N₂ atmosphere, suspend this compound (17.1 g, 100 mmol) and dibenzothiazyl disulfide (36.5 g, 110 mmol) in 200 mL of anhydrous dichloromethane (DCM).

-

Catalytic Activation: Cool the suspension to 0–5 °C using an ice bath. Dropwise, add triethyl phosphite (19.9 g, 120 mmol) over 30 minutes. The reaction is exothermic; maintaining the temperature below 5 °C prevents premature degradation of the glyoxylic acid.

-

Validation (IPC 1): Stir the mixture at room temperature for 2 hours. Draw a 10 µL aliquot, quench in methanol, and analyze via HPLC (254 nm). The reaction is complete when the peak corresponding to the free acid (< 1% area) is consumed, confirming full conversion to the active thioester.

Phase 2: Acylation of 7-ACA

Causality Insight: The

-

Core Preparation: In a separate 1 L jacketed reactor, suspend 7-aminocephalosporanic acid (7-ACA) (25.8 g, 95 mmol) in a mixture of 150 mL purified water and 150 mL tetrahydrofuran (THF).

-

pH Adjustment: Add triethylamine (TEA) dropwise until the 7-ACA fully dissolves and the solution stabilizes at pH 7.8.

-

Coupling: Cool the 7-ACA solution to 10 °C. Transfer the DCM solution containing the active thioester (from Phase 1) into an addition funnel and add it dropwise to the 7-ACA solution over 1 hour.

-

Validation (IPC 2): Continuously monitor the pH during the addition. As the acylation proceeds, acid is released. Co-add TEA via an automated syringe pump to strictly maintain the pH between 7.5 and 8.0.

-

Completion: Stir for an additional 2 hours at 10 °C. Confirm completion via HPLC (disappearance of the 7-ACA peak).

Phase 3: Isolation and Purification

-

Phase Separation: Allow the mixture to settle and separate the organic (DCM/THF) and aqueous layers. Discard the organic layer, which contains the triethyl phosphate and cleaved mercaptobenzothiazole byproducts.

-

Precipitation: Cool the aqueous layer to 5 °C. Slowly add 2N HCl until the pH reaches 2.5. The sudden protonation of the C-4 carboxylic acid on the cephalosporin core forces the target molecule out of solution.

-

Recovery: Filter the resulting white-to-pale-yellow precipitate under a vacuum. Wash the filter cake with 3 x 50 mL of ice-cold water to remove residual salts, followed by 50 mL of cold acetone to facilitate drying.

-

Final Yield: Dry the product in a vacuum oven at 40 °C for 12 hours. Expected yield: 88–92% (based on 7-ACA).

Workflow Visualization

Synthetic workflow for cephalosporin analogs via 2-methylthiazole-4-glyoxylic acid coupling.

References

Procedure for esterification of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid

Application Note: High-Yield Esterification of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Strategic Importance

This compound is a highly versatile

The esterification of this compound is a foundational synthetic step that serves two primary purposes:

-

Chemical Protection: It masks the labile carboxylic acid moiety, preventing unwanted side reactions during downstream nucleophilic attacks (e.g., oximation of the

-keto group). -

Pharmacokinetic Optimization: Esterification significantly enhances the lipid solubility of the scaffold, a common prodrug and structural modification strategy used to improve bioavailability and tissue penetration[2].

Causality in Reagent Selection:

Traditional Fischer esterification relies on an acid catalyst (such as

To circumvent this and ensure quantitative conversion, our primary protocol utilizes Thionyl Chloride (

Mechanistic pathway of the SOCl2-mediated esterification.

Experimental Methodologies

As a self-validating system, the following protocols are designed with built-in causality to ensure reproducibility and high purity.

Protocol A: Thionyl Chloride-Mediated Esterification (Industrial Standard)

Recommended for robust, scalable synthesis.

-

Preparation: Suspend 1.0 equivalent of this compound in 10 volumes of anhydrous ethanol.

-

Causality: Absolute ethanol is strictly required. Any residual moisture will violently quench the

and hydrolyze the acyl chloride back to the starting acid, stalling the reaction.

-

-

Activation: Chill the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The formation of the acyl chloride is highly exothermic. Controlling the temperature prevents the thermal decomposition or decarboxylation of the sensitive

-keto acid.

-

-

Reagent Addition: Add 1.5 equivalents of

dropwise over 30 minutes under continuous stirring. -

Propagation: Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 3 to 4 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Work-Up: Concentrate the mixture under reduced pressure to remove excess ethanol and unreacted

. -

Neutralization: Resuspend the crude residue in Ethyl Acetate and wash with saturated aqueous

.-

Causality: The basic wash neutralizes residual

generated during the reaction, preventing acid-catalyzed degradation of the newly formed ester during the extraction phase.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate to yield the pure ethyl ester.

Protocol B: Mild Carbodiimide Coupling (Lab-Scale Alternative)

Recommended for highly sensitive analogs prone to acid-catalyzed side reactions[5].

-

Dissolve the starting acid (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.

-

Cool to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.2 eq) in portions.

-

Stir at room temperature for 12-16 hours.

-

Wash the organic layer with water and brine, dry, and concentrate.

Analytical Validation (Self-Validating System)

To confirm the success of the esterification, the product must be validated against the following analytical benchmarks:

-

H NMR (CDCl

-

FT-IR Spectroscopy: Look for the disappearance of the broad

stretch (3300–2500 cm

Quantitative Data Summary

The table below summarizes the operational metrics of both protocols to aid in route selection.

| Parameter | Protocol A ( | Protocol B (EDCI/DMAP) |

| Expected Yield | > 90% | 75 – 85% |

| Reaction Time | 3 – 4 hours | 12 – 16 hours |

| Temperature Profile | 0 °C | 0 °C |

| Primary Byproducts | Water-soluble urea derivatives | |

| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) |

| Reagent Cost | Low | High |

Downstream Applications

Once esterified, the

Synthetic workflow from alpha-keto acid to beta-lactam derivatives.

References

-

[6] CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl) - Google Patents. google.com. 6

-

[1] Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate - Chem-Impex. chemimpex.com. 1

-

[4] An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. derpharmachemica.com. 4

-

[5] Ester synthesis by esterification - Organic Chemistry Portal. organic-chemistry.org. 5

-

[3] esterification - alcohols and carboxylic acids - Chemguide. chemguide.co.uk. 3

-

[2] Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. pioneerpublisher.com. 2

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pioneerpublisher.com [pioneerpublisher.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving yield of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid synthesis

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid . The content focuses on the Selenium Dioxide (SeO₂) oxidation route (Riley Oxidation) of 4-acetyl-2-methylthiazole, as this is the most direct yet problematic synthetic pathway.

Ticket ID: THZ-OX-404 Topic: Yield Optimization & Troubleshooting for this compound Status: Open Assigned Specialist: Senior Application Scientist

Core Process Overview

The synthesis of This compound (Target) via the oxidation of 4-acetyl-2-methylthiazole (Precursor) is a variant of the Riley Oxidation .

While SeO₂ is highly selective for active methylenes, this specific reaction faces two competing failure modes:

-

Incomplete Oxidation: Stalling at the keto-aldehyde (glyoxal) stage.

-

Over-Degradation: Decarboxylation of the unstable

-keto acid product under thermal stress.

Reaction Logic & Pathway

The reaction proceeds through an enol intermediate, followed by selenium ester formation and sigmatropic rearrangement.[1]

Figure 1: Reaction pathway showing the critical "stalling point" at the Glyoxal stage and the degradation risk.

Optimized Standard Operating Procedure (SOP)

Do not use generic SeO₂ protocols. This substrate requires specific buffering.

Reagents & Setup

| Component | Specification | Purpose |

| SeO₂ | Sublimed (Freshly prepared) | Commercial SeO₂ often contains H₂SeO₃ and water, leading to inconsistent stoichiometry. |

| Solvent | Pyridine (Wet) | Pyridine acts as a solvent and base to neutralize selenous acid byproducts. Add 2-5% Water to facilitate the hydration of the intermediate glyoxal. |

| Temp | 70-80°C | Strict Limit. Refluxing pyridine (115°C) promotes decarboxylation. |

Step-by-Step Protocol

-

Preparation: Dissolve 4-acetyl-2-methylthiazole (1.0 eq) in Pyridine (10 vol).

-

Oxidant Addition: Add SeO₂ (2.5 eq) in portions.

-

Note: The reaction is exothermic. Maintain internal temp < 50°C during addition.

-

-

Reaction: Heat to 75°C for 4–6 hours.

-

Monitoring: Check TLC/HPLC. The intermediate glyoxal often appears as a hydrate (gem-diol).

-

-

Se Removal (Critical): Cool to room temperature. Filter through a Celite pad to remove precipitated Selenium metal (red/grey solid). Wash the pad with a small amount of pyridine.

-

Isolation (The "Alkaline Switch"):

-

Evaporate Pyridine under reduced pressure (keep bath < 50°C).

-

Resuspend the residue in saturated NaHCO₃ (pH ~8-9).

-

Why? The product (acid) dissolves as the salt; residual Se and neutral impurities remain solid or organic-soluble.

-

Filter again or extract with Ethyl Acetate (discard organic layer).

-

-

Precipitation: Acidify the aqueous layer carefully with 2N HCl to pH 2.0 at 0°C .

-

Warning: Do not induce heat during acidification.

-

Collect the precipitate by filtration.[2]

-

Troubleshooting Guide (FAQ)

Issue 1: "My product is a dark red/black tar and yield is <20%."

Root Cause: Selenium "Trapping" and Polymerization. Colloidal selenium is notoriously difficult to remove and can occlude the product. Resolution:

-

The Fix: Use the Sodium Carbonate Workup .[3] Do not try to crystallize directly from the reaction mixture. Dissolving the crude residue in aqueous base (Na₂CO₃) forces the Se metal to coagulate while the product goes into solution as the carboxylate salt.

-

Prevention: Use a slight excess of SeO₂ (2.5 eq) but ensure the reaction is not run dry.

Issue 2: "NMR shows a mixture of Aldehyde and Acid."

Root Cause: Stalling at the Glyoxal Phase. The oxidation of the acetyl group proceeds to the keto-aldehyde (glyoxal) first. The second oxidation step (aldehyde to acid) requires water to form the hydrate, which is then oxidized. Resolution:

-

The Fix: Add 2-5% Water to your Pyridine solvent. Anhydrous conditions prevent the formation of the gem-diol intermediate required for the second oxidation.

-

Alternative: If the reaction stalls, add a mild co-oxidant like 30% H₂O₂ (carefully) to the crude glyoxal to push it to the acid.

Issue 3: "I lost my product during acidification."

Root Cause: Decarboxylation.

-

The Fix: Perform acidification at 0°C–5°C . Never boil the acidic solution.

-

Check: Did you observe vigorous bubbling during acidification? That was your product turning into 2-methyl-4-formylthiazole (or similar degradation products).

Issue 4: "The product purity is low (melting point broad)."

Root Cause: Contamination with Selenous Acid (H₂SeO₃).[3] Resolution:

-

The Fix: Recrystallize from Water . The keto-acid is moderately soluble in hot water but crystallizes on cooling. Selenous acid is highly water-soluble and will remain in the mother liquor.

Diagnostic Decision Tree

Use this flowchart to diagnose the failure mode of your specific batch.

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

References

-

Riley Oxidation Mechanism & Applications

-

Synthesis of Thiazole Glyoxylic Acids (Analogous Chemistry)

- Note: While specific patents for the 2-methyl variant are less common than 2-amino, the chemistry is homologous to the synthesis of Cefditoren intermedi

-

U.S. Patent 5,484,928. 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives. (Demonstrates the instability and handling of thiazole glyoxylic acids). Link

- General Review of SeO₂ in Heterocyclic Chemistry: Trachtenberg, E. N. (1971). Oxidation, Vol. 1, Marcel Dekker, New York. (Definitive text on SeO₂ solvent effects).

-

Safety Data

-

Selenium Dioxide MSDS. (SeO₂ is toxic by inhalation and ingestion; cumulative effects). Link

-

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Stability Management of 2-Oxoacetic Acid Derivatives

Current Status: Operational

Subject: Preventing Thermal Decarboxylation of

Introduction: The Stability Paradox

Welcome to the Technical Support Center for 2-oxoacetic acid (glyoxylic acid) derivatives. If you are accessing this guide, you are likely observing gas evolution, yield loss, or the unexpected formation of aldehydes during your synthesis.

The Core Issue: 2-Oxoacetic acid derivatives (e.g., phenylglyoxylic acid) are inherently unstable due to the proximity of two electron-withdrawing carbonyl groups. This structural tension makes the C–C bond between the ketone and the carboxylic acid fragile. Upon heating—or in the presence of Lewis acids—this bond cleaves, releasing entropy-favored

This guide provides the diagnostic tools, mechanistic insights, and validated protocols to arrest this decomposition.

Module 1: Diagnostic Hub (Troubleshooting)

Use this matrix to identify if decarboxylation is the root cause of your experimental failure.

| Symptom | Observation | Root Cause | Immediate Action |

| Gas Evolution | Constant bubbling during reflux or workup (not solvent boiling). | Thermal Decarboxylation ( | STOP HEAT. Cool to <20°C immediately. Check off-gas with limewater (turns milky = |

| NMR Shift | Disappearance of | Complete conversion to | Reaction temperature exceeded stability threshold. Rerun reaction at |

| Mass Balance | Crude mass is ~20-30% lower than theoretical. | Loss of | Switch to Protocol A (Low-Temp Workup) below. |

| Color Change | Darkening/Tarring during acid chloride formation. | Polymerization initiated by radical intermediates. | Avoid |

Troubleshooting Decision Tree

Module 2: The Knowledge Base (Mechanistic Deep Dive)

To prevent failure, you must understand the enemy. The decarboxylation of

The Mechanism of Failure

Unlike

-

Destabilization: The

-carbonyl group pulls electron density away from the carboxyl carbon. -

Bond Cleavage: Heat provides the activation energy to break the C–C bond.

-

Entropy Driver: The release of gaseous